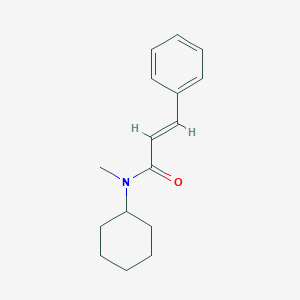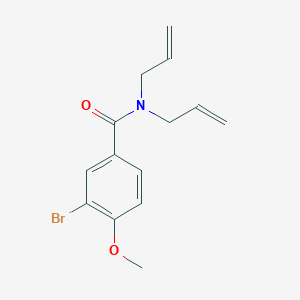![molecular formula C13H19N3O2S2 B319263 4,5-dimethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-3-thiophenecarboxamide](/img/structure/B319263.png)
4,5-dimethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-3-thiophenecarboxamide typically involves the condensation of thiophene derivatives with appropriate amines and acylating agents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
4,5-dimethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-{[(3-methylbutanoyl)amino]thiophene-3-carboxylic acid
- 4,5-Dimethyl-2-{[(3-methylbutanoyl)amino]carbonothioyl}amino-3-thiophenecarboxamide
Uniqueness
4,5-dimethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-3-thiophenecarboxamide is unique due to its specific structural features and the presence of both carbamothioyl and carboxamide functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H19N3O2S2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-(3-methylbutanoylcarbamothioylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C13H19N3O2S2/c1-6(2)5-9(17)15-13(19)16-12-10(11(14)18)7(3)8(4)20-12/h6H,5H2,1-4H3,(H2,14,18)(H2,15,16,17,19) |
InChI Key |
DWCMEVZNBXTLPE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)CC(C)C)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B319181.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B319182.png)
![N-methyl-4-({[(3-methylbenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B319184.png)
![4-{[(cinnamoylamino)carbothioyl]amino}-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B319188.png)
![N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)propanamide](/img/structure/B319189.png)
![4-chloro-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B319191.png)
![2,4-dichloro-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B319193.png)
![2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide](/img/structure/B319194.png)
![N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B319195.png)
![2-{[(acetylamino)carbothioyl]amino}-N-cyclohexylbenzamide](/img/structure/B319196.png)
![N-cyclohexyl-2-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]benzamide](/img/structure/B319197.png)
![2-[({[3-(2-chlorophenyl)acryloyl]amino}carbothioyl)amino]-N-cyclohexylbenzamide](/img/structure/B319198.png)


